Dichloronickel;tributylphosphanium

Descripción

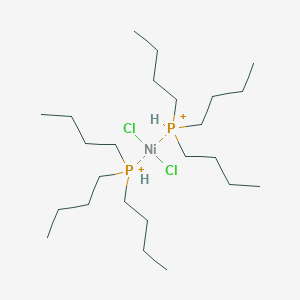

Dichloronickel;tributylphosphanium, systematically named Dichlorobis(tributylphosphine)nickel(II) (IUPAC name: dichloronickel; tributylphosphane), is a nickel(II) complex coordinated by two tributylphosphine ligands and two chloride ions. Its molecular formula is C24H54Cl2NiP2, with a linear structure represented by the SMILES string CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.Cl [Ni]Cl . This compound is primarily utilized in catalysis, particularly in cross-coupling reactions and organic synthesis, due to the strong electron-donating properties of tributylphosphine ligands, which stabilize the nickel center and enhance its reactivity .

Structure

3D Structure of Parent

Propiedades

Número CAS |

30759-83-2 |

|---|---|

Fórmula molecular |

C24H56Cl2NiP2+2 |

Peso molecular |

536.2 g/mol |

Nombre IUPAC |

dichloronickel;tributylphosphanium |

InChI |

InChI=1S/2C12H27P.2ClH.Ni/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2 |

Clave InChI |

KPFOFXWYYUNJOZ-UHFFFAOYSA-N |

SMILES canónico |

CCCC[PH+](CCCC)CCCC.CCCC[PH+](CCCC)CCCC.Cl[Ni]Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dichloronickel;tributylphosphanium can be synthesized through the reaction of nickel(II) chloride with tributylphosphine. The reaction typically occurs in an inert atmosphere to prevent oxidation. The general reaction is as follows:

NiCl2+P(C4H9)3→NiCl2(P(C4H9)3)

The reaction is usually carried out in a solvent such as ethanol or toluene, and the product is isolated by crystallization or precipitation.

Industrial Production Methods

Industrial production of dichloronickel;tributylphosphanium involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Dichloronickel;tributylphosphanium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nickel(III) complexes.

Reduction: It can be reduced to form nickel(I) species.

Substitution: The chlorine atoms can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Ligand exchange reactions often occur in the presence of excess ligand and a suitable solvent.

Major Products Formed

Oxidation: Nickel(III) complexes.

Reduction: Nickel(I) species.

Substitution: Various nickel(II) complexes with different ligands.

Aplicaciones Científicas De Investigación

Dichloronickel;tributylphosphanium has several scientific research applications:

Chemistry: It is used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as the Suzuki and Kumada couplings.

Biology: The compound is studied for its potential use in biological systems, including as a probe for nickel-dependent enzymes.

Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of metal-based drugs.

Industry: It is used in the production of advanced materials, including polymers and nanomaterials.

Mecanismo De Acción

The mechanism by which dichloronickel;tributylphosphanium exerts its effects involves coordination chemistry. The nickel center can coordinate with various substrates, facilitating chemical transformations. The tributylphosphanium ligand stabilizes the nickel center and can influence the reactivity and selectivity of the compound. Molecular targets include organic molecules and other metal complexes, and pathways involve electron transfer and ligand exchange processes.

Comparación Con Compuestos Similares

Bis(triphenylphosphine)nickel(II) Chloride

Structural and Electronic Differences :

- Ligand Type : Bis(triphenylphosphine)nickel(II) chloride substitutes tributylphosphine with triphenylphosphine ligands. The phenyl groups are less electron-donating than alkyl groups, altering the nickel center’s electron density and catalytic behavior .

- Molecular Formula : C36H30Cl2NiP2 (vs. C24H54Cl2NiP2 for the tributyl analog) .

- Solubility: Triphenylphosphine’s aromaticity reduces solubility in non-polar solvents compared to the more lipophilic tributylphosphine analog, which exhibits better compatibility with organic media .

Phosphonium Salts (e.g., (Chloromethyl)triphenylphosphonium Chloride)

Structural Contrast :

- Class Difference : Phosphonium salts like (Chloromethyl)triphenylphosphonium chloride (CAS 5293-84-5) are quaternary phosphonium cations paired with anions, unlike the neutral nickel complex. Their applications diverge significantly, focusing on phase-transfer catalysis or biocidal activity .

- Ligand Impact : The triphenylphosphine moiety in these salts shares structural similarities with nickel complexes but lacks transition-metal coordination, limiting their utility in redox catalysis .

Other Nickel-Phosphine Complexes

- Ligand Bulkiness : Tributylphosphine’s larger steric profile compared to trimethylphosphine or triethylphosphine can hinder substrate access to the nickel center, reducing catalytic efficiency in sterically demanding reactions .

- Thermal Stability : Tributylphosphine ligands may confer lower thermal stability than arylphosphines due to weaker Ni-P bond strength, though specific data are unavailable in the provided evidence .

Data Tables

Research Findings and Gaps

- Catalytic Performance : Tributylphosphine ligands in Dichlorobis(tributylphosphine)nickel(II) enhance electron density at Ni, favoring oxidative addition steps in cross-coupling reactions. In contrast, triphenylphosphine analogs are less effective in such contexts .

Actividad Biológica

Dichloronickel;tributylphosphanium, also known as dichlorobis(tributylphosphine)nickel(II), is an organometallic compound with significant implications in both catalysis and biological systems. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

Dichloronickel;tributylphosphanium consists of a nickel center coordinated to two tributylphosphine ligands and two chloride ions. The chemical formula can be represented as NiCl(PBu). This compound typically appears as a dark green solid and has unique electronic properties due to the steric effects of the tributylphosphine ligands.

Biological Activity Overview

Research into the biological activity of dichloronickel;tributylphosphanium is relatively limited, but several studies have highlighted its potential cytotoxic effects. Nickel complexes, including this compound, are known for their ability to generate reactive oxygen species (ROS), which can lead to oxidative stress in biological systems. This section summarizes key findings related to its biological activity.

Cytotoxicity

- Mechanism of Action : The cytotoxicity of dichloronickel;tributylphosphanium is believed to stem from its ability to induce oxidative stress through ROS generation. This oxidative stress can damage cellular components, leading to cell death.

-

Cell Line Studies : In vitro studies have demonstrated that exposure to dichloronickel;tributylphosphanium results in decreased viability in various cancer cell lines. For instance:

- HeLa Cells : A study reported a significant reduction in HeLa cell viability after treatment with varying concentrations of the compound.

- MCF-7 Cells : Similar effects were observed in breast cancer MCF-7 cells, where the compound induced apoptosis.

Toxicological Profile

The toxicological profile indicates that dichloronickel;tributylphosphanium poses several health hazards:

- Skin Sensitization : Potential for causing allergic reactions upon skin contact.

- Eye Damage : Risk of severe eye irritation or damage upon exposure.

- Corrosive Nature : Classified as corrosive, necessitating careful handling procedures.

Comparative Analysis with Other Nickel Complexes

A comparative analysis of dichloronickel;tributylphosphanium with other nickel complexes reveals differences in biological activity and reactivity:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Dichlorobis(triphenylphosphine)nickel(II) | NiCl(PPh) | Exhibits different electronic properties due to triphenyl groups |

| Bis(tricyclohexylphosphine)nickel(II) chloride | NiCl(PCy) | Provides alternative steric hindrance compared to tributyl groups |

| Dichloro(1,2-bis(diphenylphosphino)ethane)nickel | NiCl(dppf) | Bidentate ligand alters coordination geometry significantly |

Case Studies and Research Findings

-

Study on Reactive Oxygen Species Generation :

- A recent study investigated the ROS generation in cells treated with dichloronickel;tributylphosphanium. Results indicated a dose-dependent increase in ROS levels, correlating with decreased cell viability.

-

In Vivo Toxicity Assessment :

- Animal studies have shown that administration of dichloronickel;tributylphosphanium leads to systemic toxicity characterized by liver and kidney damage, highlighting the need for further investigation into its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.